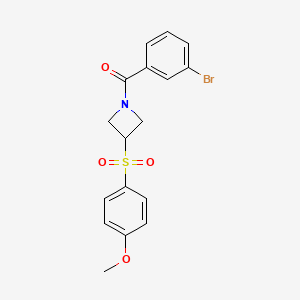

![molecular formula C16H19N3O B2769200 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone CAS No. 2034514-26-4](/img/structure/B2769200.png)

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

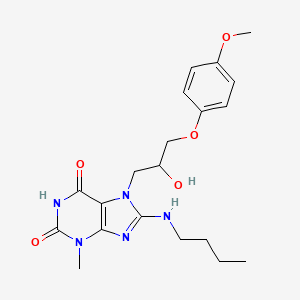

The compound “1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is fused to a pyrrolidine ring, which is a type of secondary amine . The molecule also contains a cyclopropyl group and a ketone group .

Molecular Structure Analysis

The benzimidazole group in the molecule is a planar, aromatic system, which could contribute to the overall stability of the molecule . The presence of the ketone group introduces a polar character to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The benzimidazole group is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar ketone group could enhance its solubility in polar solvents . The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in drug development and materials science. For example, Katritzky et al. (2000) reported the use of novel three-carbon synthons for efficient synthesis of benzannelated and styryl-substituted heterocycles, highlighting a general and efficient approach for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores (Katritzky et al., 2000). Similarly, Roopan et al. (2016) discussed the synthetic strategies and reactivity of imidazo[1,2-a] pyridines, an important class of nitrogen ring junction heterocyclic compounds with extensive applications in medicinal chemistry (Roopan et al., 2016).

Structural and Spectroscopic Characterization

Structural and spectroscopic characterization plays a vital role in understanding the properties of synthesized compounds. Özdemir et al. (2016) synthesized and characterized 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole through various spectroscopic techniques, providing insights into its molecular and spectroscopic features using density functional theory (DFT) and time-dependent DFT methods (Özdemir et al., 2016).

Potential Applications in Drug Development

The structural motifs present in 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone and related compounds have been explored for their potential in drug development. For instance, Starrett et al. (1989) investigated imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, although they did not display significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989). This research highlights the importance of structural modifications in enhancing the biological activity of these compounds.

Applications in Material Science

Beyond medicinal chemistry, the research applications extend into material science. For example, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and investigated their optical properties in relation to their chemical structures, demonstrating their potential as low-cost emitters with large Stokes' shifts (Volpi et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(9-12-5-6-12)18-8-7-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNLSVSDWZLBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone](/img/structure/B2769129.png)

![2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2769130.png)

![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)

![N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B2769140.png)